An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-pivalamidobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-pivalamidobenzoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
3-Bromo-4-pivalamidobenzoic acid (CAS No. 139058-18-7) is a substituted benzoic acid derivative with potential applications as a building block in medicinal chemistry and organic synthesis. Its structural features—a carboxylic acid for polar interactions and derivatization, a bromine atom for modulating electronic properties and providing a site for cross-coupling reactions, and a bulky pivalamido group influencing lipophilicity and steric interactions—make it a compound of interest in drug design. This guide provides a comprehensive analysis of its core physicochemical properties, outlines detailed, field-proven protocols for their experimental determination, and offers expert insights into the interpretation of this data for research and development applications.
Chemical Identity and Molecular Structure
Understanding the fundamental structure of a molecule is the first step in predicting its behavior. 3-Bromo-4-pivalamidobenzoic acid is an aromatic carboxylic acid. The pivalamido group (also known as a tert-butylamido group) is sterically bulky, which can influence the molecule's conformation and interaction with biological targets.
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IUPAC Name: 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid
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CAS Number: 139058-18-7[1]
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Molecular Formula: C₁₂H₁₄BrNO₃[2]
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Molecular Weight: 300.15 g/mol [2]
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Canonical SMILES: CC(C)(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)Br[2]
Structure:
(Note: An illustrative image would be placed here in a final document.)
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Bromo-4-pivalamidobenzoic acid. It is critical to note that while some data is available from chemical suppliers, specific experimental values for properties like melting point and pKa are not widely published. Therefore, this guide provides estimated values based on the analysis of structurally similar compounds and outlines protocols for their precise experimental determination.
| Property | Value / Observation | Rationale & Importance in Drug Development |
| Appearance | White to off-white solid (predicted) | Purity and stability indicator. |
| Melting Point | Estimated: 210-225 °C | A sharp melting point is a key indicator of purity. This property is crucial for formulation and stability studies. The estimate is based on the melting point of 4-amino-3-bromobenzoic acid (213 °C)[3]. |
| Boiling Point | Decomposes before boiling (expected) | High molecular weight and polar functional groups suggest decomposition at elevated temperatures rather than boiling. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (predicted) | Aqueous solubility is a critical determinant of bioavailability. Solubility in organic solvents is essential for reaction chemistry and purification. |
| pKa (acid dissociation constant) | Estimated: 3.8 - 4.2 | Governs the ionization state at physiological pH (7.4), which profoundly impacts solubility, membrane permeability, and receptor binding. The estimate is based on benzoic acid (pKa 4.20) and the electron-withdrawing effects of the bromine and amide substituents[4]. |
| Storage | Sealed in dry, Room Temperature[2] | Indicates good stability under standard laboratory conditions. |
Experimental Protocols for Core Property Determination
As a self-validating system, experimental determination is paramount. The following protocols are standard, robust methods for characterizing novel compounds like 3-Bromo-4-pivalamidobenzoic acid.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method over traditional melting point apparatus because it provides more than just a melting temperature. It yields a complete thermal profile, including the enthalpy of fusion (ΔHm), and can reveal phenomena like polymorphism, decomposition, or solvent loss, which are critical for solid-state characterization in drug development.[5][6]
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Calibration: Calibrate the DSC instrument using a high-purity indium standard.
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Sample Preparation: Accurately weigh 2-5 mg of 3-Bromo-4-pivalamidobenzoic acid into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
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Thermal Program:
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Equilibrate the cell at 25 °C.
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Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
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Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak is integrated to calculate the heat of fusion (ΔHm).
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is the gold standard for pKa determination due to its high precision and direct measurement of acid-base equilibria.[9] For an ionizable compound, the pKa dictates its charge state, which is a master variable controlling its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]
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System Calibration: Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
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Sample Preparation: Prepare a ~1 mM solution of 3-Bromo-4-pivalamidobenzoic acid in a suitable co-solvent system if aqueous solubility is low (e.g., methanol-water). A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[10]
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Titration - Acidification: Acidify the sample solution to ~pH 2 with a standardized solution of 0.1 M HCl.
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Titration - Basification: Titrate the acidified solution by adding small, precise aliquots of a standardized, carbonate-free 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). This corresponds to the inflection point on the first derivative plot of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility Determination by Shake-Flask Method
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility because it measures the concentration of a saturated solution at equilibrium.[12] This value is fundamental for predicting oral absorption and ensuring that concentrations used in in vitro assays are achievable and relevant.[13][14]
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Preparation: Add an excess amount of solid 3-Bromo-4-pivalamidobenzoic acid to a series of vials containing a buffer of a specific pH (e.g., pH 2.0, 5.0, and 7.4 to simulate physiological conditions).
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed visually at the end of the incubation.
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Phase Separation: Separate the solid from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.
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Calibration: The concentration is calculated by comparing the analytical response to a standard curve prepared from known concentrations of the compound.
Caption: Experimental workflow for the shake-flask solubility assay.
Anticipated Spectral Characteristics
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¹H NMR:
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Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton adjacent to the carboxylic acid will be the most downfield.
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Amide Proton (N-H): A broad singlet, typically downfield (approx. 8-10 ppm), which may exchange with D₂O.
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Pivaloyl Protons (-C(CH₃)₃): A sharp, prominent singlet integrating to 9 protons, typically in the upfield region (approx. 1.2-1.4 ppm).
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¹³C NMR:
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Carbonyl Carbons: Two signals in the downfield region (165-180 ppm) corresponding to the carboxylic acid and amide carbonyls.
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Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-145 ppm). The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others.
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Pivaloyl Carbons: Two signals: a quaternary carbon (~40 ppm) and a methyl carbon signal (~27 ppm).
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FTIR (Infrared Spectroscopy):
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
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N-H Stretch (Amide): A sharp peak around 3300-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid & Amide): Strong, sharp absorptions in the region of 1650-1750 cm⁻¹. These may overlap or appear as two distinct peaks.
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C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-4-pivalamidobenzoic acid is not universally available, data from suppliers and structurally related compounds suggest the following precautions.[2]
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Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses with side shields.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-4-pivalamidobenzoic acid is a valuable research chemical whose utility is defined by its physicochemical properties. This guide has provided a consolidated overview of its known and predicted characteristics, with a strong emphasis on the robust, validated experimental protocols required to generate high-quality data. For scientists in drug discovery and chemical development, the application of these methodologies is not merely procedural but is fundamental to building a comprehensive, reliable data package that informs decision-making from lead optimization to formulation.
References
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ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]
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Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
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ChemUniverse. 3-BROMO-4-PIVALAMIDOBENZOIC ACID [P47827]. [Link]
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Stenutz. 3-bromo-4-aminobenzoic acid. [Link]
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